molecular formula C17H22N2O2 B11354649 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pentan-1-one

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pentan-1-one

Cat. No.: B11354649
M. Wt: 286.37 g/mol
InChI Key: UUFBLAJMLVKMAL-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pentan-1-one is a synthetic organic compound characterized by the presence of a benzoxazole ring attached to a piperidine moiety, which is further linked to a pentanone chain

Preparation Methods

The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pentan-1-one typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Attachment to Piperidine: The benzoxazole derivative is then reacted with piperidine, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired piperidine derivative.

    Formation of the Pentanone Chain:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen, with reagents such as alkyl halides or acyl chlorides, forming new derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pentan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is investigated for its use in the synthesis of other complex organic molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pentan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoxazole ring is known to interact with various biological targets, potentially modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pentan-1-one can be compared with other similar compounds, such as:

    1-(1,3-Benzoxazol-2-yl)piperidin-4-one: This compound has a similar structure but differs in the position of the ketone group, which can affect its reactivity and biological activity.

    N-[1-(1,3-Benzoxazol-2-yl)-4-piperidinyl]-N-propylamine:

    3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanoic acid: This compound has a carboxylic acid group, which can significantly alter its solubility and reactivity compared to the pentanone derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]pentan-1-one

InChI

InChI=1S/C17H22N2O2/c1-2-3-8-16(20)19-11-9-13(10-12-19)17-18-14-6-4-5-7-15(14)21-17/h4-7,13H,2-3,8-12H2,1H3

InChI Key

UUFBLAJMLVKMAL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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